4-Chloro-2-nitroanisole physical and chemical properties
4-Chloro-2-nitroanisole physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Chloro-2-nitroanisole. It is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis. This document includes tabulated data for key physical and chemical properties, a discussion of its synthesis and reactivity, and detailed spectral information. Additionally, this guide presents visualizations of a typical synthesis workflow and the chemical reactivity of the compound to facilitate a deeper understanding of its chemical behavior.
Physical and Chemical Properties
4-Chloro-2-nitroanisole is a halogenated nitroaromatic compound.[1] At room temperature, it exists as a pale yellow to yellowish crystalline solid.[1] Structurally, it consists of a benzene ring substituted with a chlorine atom at the 4-position, a nitro group at the 2-position, and a methoxy group at the 1-position.[1]
General and Physical Properties
The key physical properties of 4-Chloro-2-nitroanisole are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | Pale yellow to yellowish crystalline solid | [1] |
| Melting Point | 70-72 °C | [1] |
| Boiling Point | 290-292 °C | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [1] |
Chemical and Computational Properties
The chemical and computationally derived properties are detailed in the following table.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₆ClNO₃ | [2] |
| Molecular Weight | 187.58 g/mol | [2] |
| CAS Number | 89-21-4 | [2] |
| IUPAC Name | 4-chloro-1-methoxy-2-nitrobenzene | [2] |
| SMILES | COC1=C(C=C(C=C1)Cl)--INVALID-LINK--[O-] | [2] |
| InChI | InChI=1S/C7H6ClNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | [2] |
| XLogP3 | 2.2 | [2] |
| Polar Surface Area | 55.1 Ų | [2] |
Spectral Data
NMR Spectroscopy
¹H NMR: The proton NMR spectrum of 4-Chloro-2-nitroanisole shows distinct signals for the aromatic protons and the methoxy group protons. The reported chemical shifts (ppm) and coupling constants (Hz) are as follows:
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δ 7.821 (d, J=2.5 Hz, 1H) : Aromatic proton ortho to the nitro group and meta to the chlorine.
-
δ 7.495 (dd, J=9.0, 2.5 Hz, 1H) : Aromatic proton meta to both the nitro and methoxy groups.
-
δ 7.059 (d, J=9.0 Hz, 1H) : Aromatic proton ortho to the methoxy group and meta to the nitro group.
-
δ 3.957 (s, 3H) : Methoxy group protons.[3]
¹³C NMR: Carbon-13 NMR data is also available, providing insight into the carbon framework of the molecule.[2]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Chloro-2-nitroanisole displays characteristic absorption bands corresponding to its functional groups. Key peaks would be expected for the C-Cl, C-O, and NO₂ stretching vibrations.[2][4]
Mass Spectrometry
Mass spectrometry data for 4-Chloro-2-nitroanisole is available, with the molecular ion peak and fragmentation pattern aiding in its identification.[2]
Experimental Protocols
Synthesis
A common method for the synthesis of 4-Chloro-2-nitroanisole is the nitration of 4-chloroanisole.[1] This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid.[1]
General Procedure:
-
Preparation of the Nitrating Mixture: Concentrated nitric acid is carefully added to concentrated sulfuric acid, typically in a 1:1 ratio, while cooling in an ice bath.
-
Reaction: 4-chloroanisole is dissolved in a suitable solvent, and the chilled nitrating mixture is added dropwise while maintaining a low temperature (0-10 °C) to control the reaction and prevent over-nitration.
-
Work-up: After the reaction is complete, the mixture is poured onto ice water, causing the product to precipitate.
-
Purification: The crude product is collected by filtration, washed with water to remove residual acid, and then purified, commonly by recrystallization from a solvent such as ethanol.
Reactivity and Chemical Behavior
4-Chloro-2-nitroanisole is a versatile intermediate in organic synthesis, primarily due to the reactivity of its functional groups.[1]
-
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the chlorine atom by various nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.[5][6] This transformation is crucial for the synthesis of substituted anilines, which are important precursors in the pharmaceutical and dye industries.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of 4-Chloro-2-nitroanisole.
Caption: Key chemical transformations of 4-Chloro-2-nitroanisole.
Safety and Handling
4-Chloro-2-nitroanisole should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation.[2] For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Chloro-2-nitroanisole | C7H6ClNO3 | CID 66631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-nitroanisole(89-21-4) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Chloro-2-nitroanisole(89-21-4) IR2 [m.chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
